

Application Notes and Protocols for Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans

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Compound of Interest

Compound Name: 2-Ethylbenzofuran

Cat. No.: B194445

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These application notes provide a comprehensive overview of prominent palladium-catalyzed methods for the synthesis of 2-substituted benzofurans, a crucial scaffold in medicinal chemistry and materials science. This document offers detailed experimental protocols for key methodologies, quantitative data summaries for comparative analysis, and visualizations of reaction pathways and workflows.

Introduction

Benzofurans, particularly those substituted at the 2-position, are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds. Their broad spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties, makes them attractive targets in drug discovery. Palladium catalysis has emerged as a powerful and versatile tool for the synthesis of these important heterocycles, offering high efficiency, functional group tolerance, and diverse bond-forming strategies. This document details three robust palladium-catalyzed methods for the synthesis of 2-substituted benzofurans: Sonogashira coupling/cyclization of 2-halophenols, direct C-H arylation of benzofurans, and cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols.

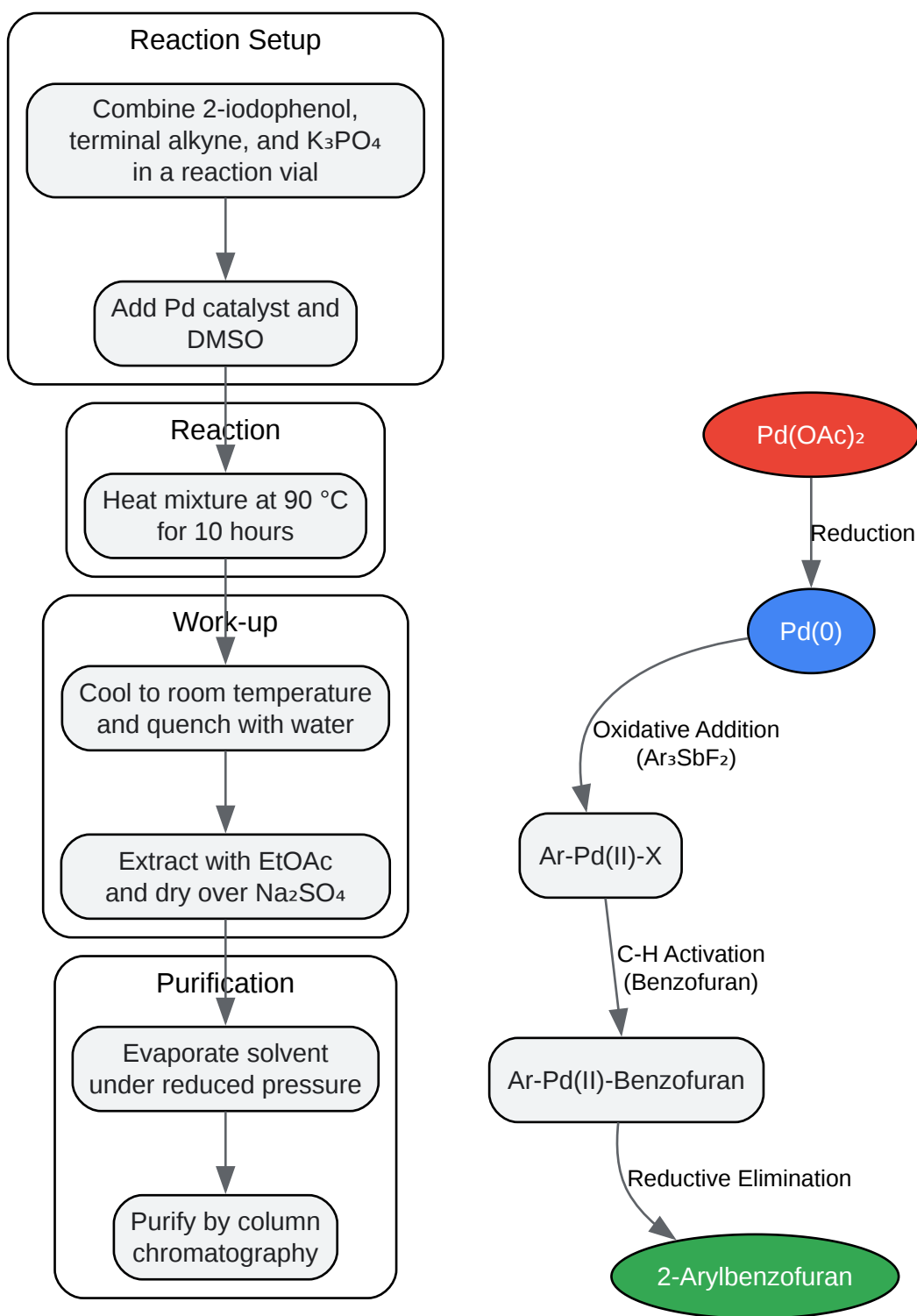
Method 1: Sonogashira Coupling and Cyclization of 2-Iodophenols and Terminal Alkynes

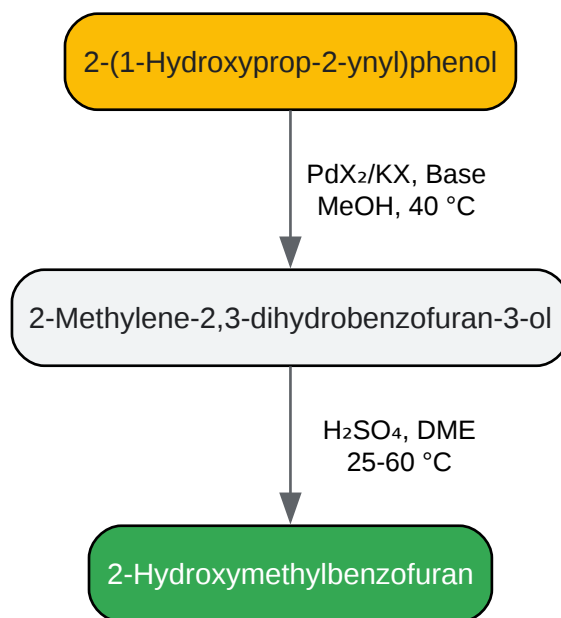
This method is a widely utilized and reliable one-pot procedure for constructing 2-substituted benzofurans.[1][2] The reaction proceeds via a palladium/copper co-catalyzed Sonogashira cross-coupling of a 2-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to furnish the benzofuran ring.[3][4]

Reaction Scheme:

o-Iodophenol + Terminal Alkyne → 2-Substituted Benzofuran

Experimental Workflow





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